molecular formula C11H10N6 B2453991 1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole CAS No. 305851-36-9

1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole

Cat. No.: B2453991
CAS No.: 305851-36-9
M. Wt: 226.243
InChI Key: SGJFZDDLHQOPTO-UHFFFAOYSA-N
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Description

1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring system Triazoles are a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole typically involves the reaction of phenyl-substituted triazole with appropriate reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[phenyl(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c1-2-4-10(5-3-1)11(16-8-12-6-14-16)17-9-13-7-15-17/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJFZDDLHQOPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(N2C=NC=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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